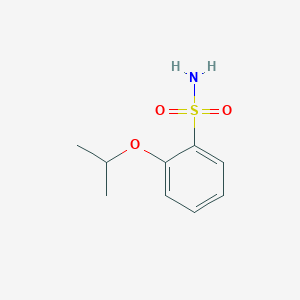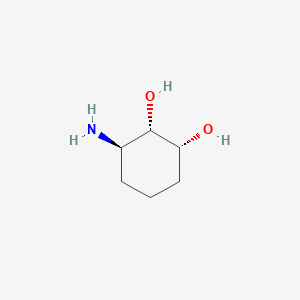![molecular formula C14H13BO4 B13531835 [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid](/img/structure/B13531835.png)
[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound is notable for its methoxycarbonyl and phenyl substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid typically involves the reaction of phenylboronic acid with methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form boronic esters or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts, to form various substituted aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools for studying enzyme mechanisms and developing enzyme inhibitors .
Medicine: Boronic acids, including this compound, are explored for their potential in drug development. They are used in the design of protease inhibitors, which are important in treating diseases such as cancer and viral infections .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and electronic components. Their ability to form stable complexes with diols makes them useful in various applications .
Wirkmechanismus
The mechanism of action of [3-(Methoxycarbonyl)-4-phenylphenyl]boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups such as hydroxyl and amino groups. This property is exploited in its use as an enzyme inhibitor, where it binds to the active site of enzymes and inhibits their activity. The compound’s boron atom interacts with the nucleophilic groups, forming a stable complex that prevents the enzyme from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
[3-(Methoxycarbonyl)phenylboronic acid]: This compound is similar in structure but lacks the phenyl substituent, which affects its reactivity and applications.
[4-Methoxycarbonylphenylboronic acid]: This compound has a methoxycarbonyl group at the para position, which influences its chemical properties and reactivity.
[3-Methoxy-4-(methoxycarbonyl)phenylboronic acid]:
Uniqueness: These substituents influence the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to perform .
Eigenschaften
Molekularformel |
C14H13BO4 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
(3-methoxycarbonyl-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)13-9-11(15(17)18)7-8-12(13)10-5-3-2-4-6-10/h2-9,17-18H,1H3 |
InChI-Schlüssel |
SFACXSGTRNEDCD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)


![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)






